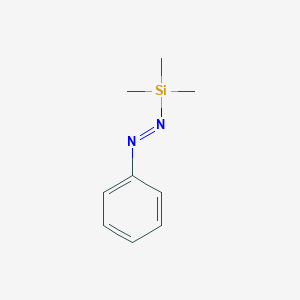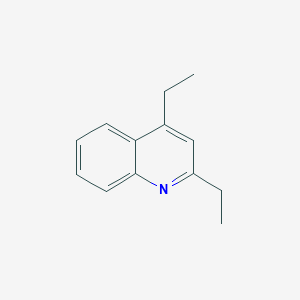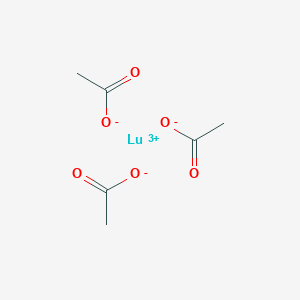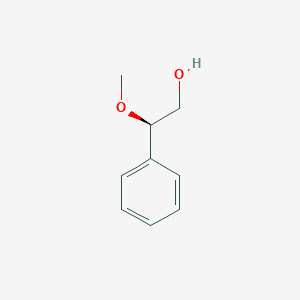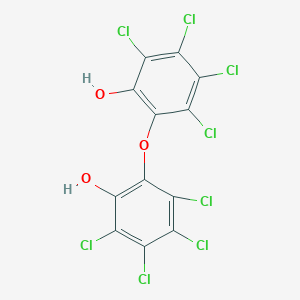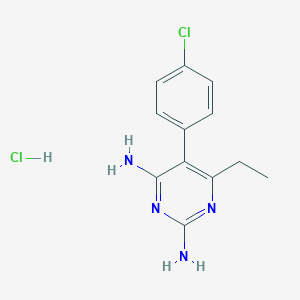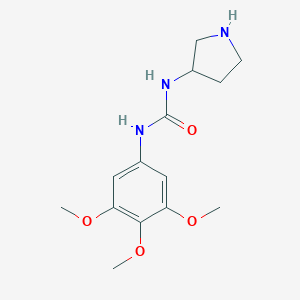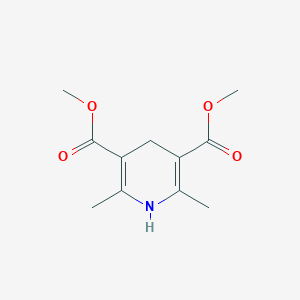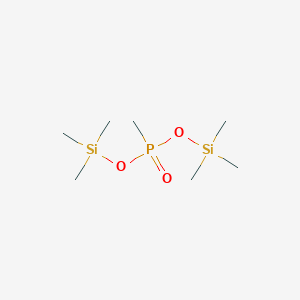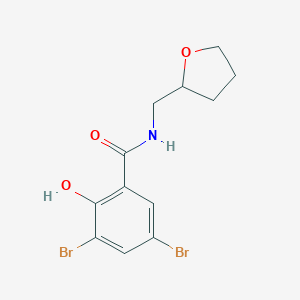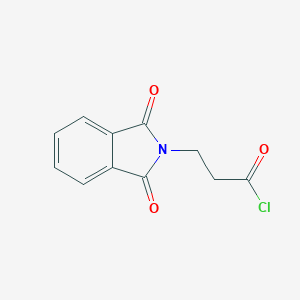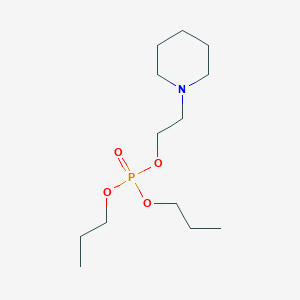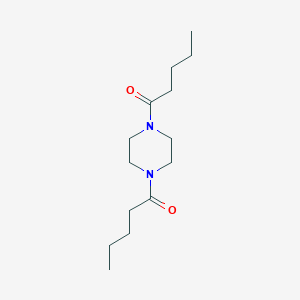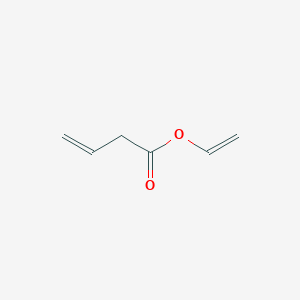
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate, also known as DAPC, is a synthetic compound that has been extensively studied for its potential use in scientific research applications. DAPC is a derivative of the anthracycline antibiotic doxorubicin and has been shown to have unique properties that make it a promising tool for studying various biological processes.
作用机制
The mechanism of action of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate is not fully understood, but it is thought to bind to DNA through intercalation, which is the process of inserting a molecule between the base pairs of DNA. 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has been shown to have a higher binding affinity for DNA than doxorubicin, which is a well-known intercalating agent. The unique structure of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate allows it to bind to DNA in a different way than other intercalating agents, making it a valuable tool for studying DNA structure and dynamics.
生化和生理效应
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has been shown to have minimal toxicity and does not appear to have any significant physiological effects. However, it is important to note that 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has not been extensively studied in vivo, and further research is needed to fully understand its potential effects on living organisms.
实验室实验的优点和局限性
One of the main advantages of using 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate in lab experiments is its high binding affinity for DNA. This makes it a valuable tool for studying DNA structure and dynamics. Additionally, 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate is relatively easy to synthesize and has minimal toxicity, making it a safe and cost-effective option for scientific research.
One limitation of using 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to use in certain experimental settings. Additionally, 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has not been extensively studied in vivo, so its potential effects on living organisms are not well-understood.
未来方向
There are several potential future directions for research involving 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate. One area of interest is the development of new fluorescent probes based on the structure of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate. These probes could be used to study a variety of biological processes, including protein-DNA interactions and DNA damage.
Another potential future direction is the use of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate in drug delivery systems. The unique structure of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate could be used to design targeted drug delivery systems that specifically target cancer cells. Additionally, 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate could be used in combination with other drugs to enhance their efficacy.
Conclusion
In conclusion, 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate is a synthetic compound that has been extensively studied for its potential use in scientific research applications. Its high binding affinity for DNA and unique structure make it a valuable tool for studying DNA structure and dynamics. While further research is needed to fully understand its potential effects on living organisms, 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has the potential to be a valuable tool in a variety of scientific research settings.
合成方法
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate can be synthesized through a multi-step process starting with the reaction of doxorubicin with 4-(phenylamino)phenol to form a key intermediate. This intermediate is then reacted with ethyl chloroformate to produce 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate. The synthesis of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has been well-established and can be performed in a laboratory setting with relative ease.
科学研究应用
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has been studied extensively for its potential use in scientific research applications. One of the most promising applications of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate is its use as a fluorescent probe for studying DNA structure and dynamics. 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has been shown to bind specifically to DNA and emit fluorescence upon binding, making it a useful tool for studying DNA-protein interactions and DNA damage.
属性
CAS 编号 |
16618-09-0 |
|---|---|
产品名称 |
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate |
分子式 |
C23H18N2O7 |
分子量 |
434.4 g/mol |
IUPAC 名称 |
[4-(4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracen-2-yl)phenyl] ethyl carbonate |
InChI |
InChI=1S/C23H18N2O7/c1-2-31-23(30)32-11-5-3-10(4-6-11)12-9-14(25)17-19(20(12)27)22(29)16-13(24)7-8-15(26)18(16)21(17)28/h3-9,26-27H,2,24-25H2,1H3 |
InChI 键 |
YVTLJQCBKZMKOJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
规范 SMILES |
CCOC(=O)OC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
其他 CAS 编号 |
16618-09-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



